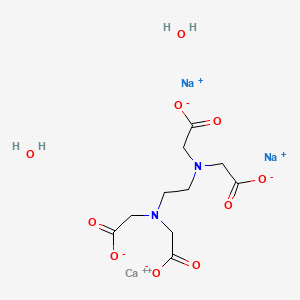

乙二胺四乙酸二钠钙二水合物

描述

Edetate calcium disodium is a chelating agent primarily used to treat lead poisoning. It is a salt of ethylenediaminetetraacetic acid (EDTA) with calcium and sodium ions. This compound is known for its ability to bind and remove heavy metals from the body, making it an essential medication in cases of acute and chronic lead poisoning .

作用机制

乙二胺四乙酸钙二钠通过螯合发挥作用,其中它与铅等金属离子结合,形成稳定的水溶性络合物。这些络合物随后通过肾脏从体内排出。 螯合过程涉及目标金属离子置换钙离子,然后这些离子被牢固地结合在 EDTA 结构内 .

科学研究应用

乙二胺四乙酸钙二钠在科学研究中具有广泛的应用范围:

化学: 它用作校准分析仪器和作为各种化学分析中的试剂的标准。

生物学: 它用于涉及金属离子稳态和重金属毒性对生物系统影响的研究。

医学: 除了治疗铅中毒外,它还用于治疗其他重金属中毒的螯合疗法,以及用于诊断检测以评估金属暴露。

生化分析

Biochemical Properties

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate plays a crucial role in biochemical reactions by binding to metal ions such as calcium, lead, and iron. This chelation process helps in the removal of these metals from biological systems. The compound interacts with enzymes and proteins that require metal ions as cofactors, thereby inhibiting their activity. For instance, it can inhibit metalloproteases by binding to the metal ions required for their catalytic activity .

Cellular Effects

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt processes that depend on these ions, such as calcium-dependent signaling pathways. This disruption can lead to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate involves its ability to form stable complexes with metal ions. By binding to these ions, the compound prevents them from participating in biochemical reactions. This chelation can inhibit enzymes that require metal ions for their activity, leading to a decrease in their function. Additionally, the compound can alter gene expression by affecting metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate can change over time. The compound is relatively stable, but its chelating activity can decrease as it binds to available metal ions. Long-term exposure to the compound can lead to a reduction in cellular function due to the depletion of essential metal ions. Studies have shown that prolonged exposure can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate vary with different dosages in animal models. At low doses, the compound can effectively chelate and remove toxic metal ions without causing significant adverse effects. At high doses, it can lead to toxicity due to the excessive removal of essential metal ions. Studies have shown that high doses can cause kidney damage and other toxic effects in animal models .

Metabolic Pathways

Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is involved in metabolic pathways that require metal ions. By chelating these ions, the compound can affect the activity of enzymes and other proteins involved in these pathways. This can lead to changes in metabolic flux and the levels of various metabolites. The compound’s ability to bind to metal ions makes it a valuable tool for studying metal-dependent metabolic pathways .

Transport and Distribution

Within cells and tissues, calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is transported and distributed based on its ability to bind to metal ions. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to areas with high concentrations of metal ions, such as the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles where metal ions are concentrated. This localization can affect its activity and function, as it can inhibit metal-dependent enzymes and processes within these compartments .

准备方法

合成路线和反应条件

乙二胺四乙酸钙二钠是通过使乙二胺四乙酸与氢氧化钙和氢氧化钠反应而合成的。反应通常在水溶液中进行,其中首先将乙二胺四乙酸溶解在水中,然后加入氢氧化钙和氢氧化钠。 然后加热混合物以促进反应,生成乙二胺四乙酸钙二钠 .

工业生产方法

在工业环境中,乙二胺四乙酸钙二钠的生产涉及在反应器中进行大规模反应,其中精确控制温度和 pH 值。 然后通过结晶和过滤工艺对产品进行纯化,以获得适用于医疗用途的高纯度化合物 .

化学反应分析

反应类型

乙二胺四乙酸钙二钠主要进行螯合反应,其中它与二价和三价金属离子形成稳定的络合物。 这种螯合过程对于其从体内去除重金属的功能至关重要 .

常用试剂和条件

乙二胺四乙酸钙二钠的螯合反应通常在水溶液中进行。常用试剂包括铅、锌和镉等金属离子。 反应条件通常涉及中性至弱碱性 pH 值,以确保金属离子最佳结合 .

主要形成的产品

乙二胺四乙酸钙二钠的螯合反应形成的主要产物是金属-EDTA 络合物。 这些络合物是水溶性的,并通过尿液从体内排出,有效地降低了体内有毒金属的含量 .

相似化合物的比较

类似化合物

乙二胺四乙酸二钠: 另一种用于不同目的的螯合剂,例如治疗高钙血症和地高辛中毒。

依替瑞酸: 一种用于治疗铅中毒的螯合剂,作为乙二胺四乙酸钙二钠的替代品。

二巯基丙醇: 与乙二胺四乙酸钙二钠联用以治疗严重的铅中毒

独特性

乙二胺四乙酸钙二钠的独特性在于它同时具有结合钙离子和金属离子的双重能力,使其特别有效地治疗铅中毒,而不会引起低钙血症。 它与铅离子之间的高稳定常数确保了铅从体内有效去除,使其区别于其他螯合剂 .

属性

CAS 编号 |

23411-34-9 |

|---|---|

分子式 |

C10H16CaN2NaO9+ |

分子量 |

371.31 g/mol |

IUPAC 名称 |

calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C10H16N2O8.Ca.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |

InChI 键 |

MUBDSQWHVCAGNW-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] |

规范 SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

颜色/形态 |

Powder White powder or flakes |

熔点 |

>300 |

物理描述 |

Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

溶解度 |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

同义词 |

[(Ethylenedinitrilo)tetraacetato]calciate(2-)Disodium Hydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

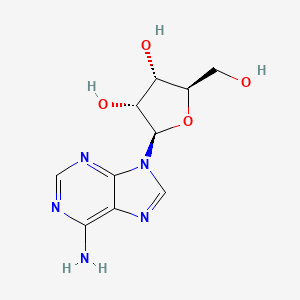

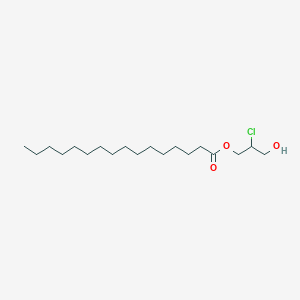

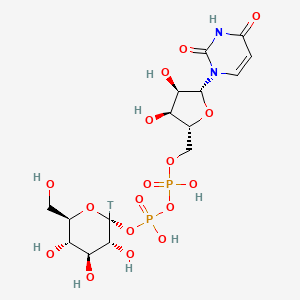

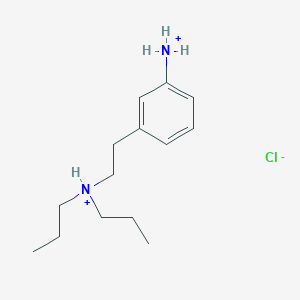

Feasible Synthetic Routes

A: Edetate calcium disodium acts as a chelating agent, primarily targeting lead in the body. It forms a stable, water-soluble complex with lead ions, effectively displacing the central calcium ion with the lead ion. [] This process, known as chelation, prevents lead from binding to essential enzymes and molecules, thus reducing its toxicity. This lead-Edetate calcium disodium complex is then excreted from the body, primarily through urine. []

A: The primary downstream effect is the reduction of blood lead levels. [, , ] Studies have shown that Edetate calcium disodium therapy can effectively reduce blood lead concentrations in both adults and children with lead poisoning. [, , ] This reduction in blood lead levels is associated with the resolution of symptoms like malaise, numbness, and abdominal discomfort. [] Furthermore, lowering blood lead levels through chelation may have a positive impact on cognitive function, particularly in children. []

ANone: The molecular formula of Edetate calcium disodium is C10H12CaN2Na2O8 · 2H2O. Its molecular weight is 410.3 g/mol.

A: Edetate calcium disodium solutions used for medical purposes, like Ioversol injection, should be protected from strong light. [] This suggests the compound might be sensitive to light and its stability could be affected by light exposure.

ANone: While Edetate calcium disodium is primarily recognized for its chelating properties, information about its catalytic properties and applications is limited in the provided research.

ANone: The provided research doesn't offer specific details regarding computational chemistry studies or modeling of Edetate calcium disodium.

ANone: Information about specific formulation strategies to enhance the stability, solubility, or bioavailability of Edetate calcium disodium is limited in the provided research.

A: Confusing Edetate calcium disodium with Edetate disodium poses a serious risk, as the latter can lead to severe hypocalcemia and even death. [, ] The use of Edetate disodium in children has been explicitly advised against by the CDC due to its potential to induce tetany and hypocalcemia. [] These safety concerns highlight the importance of clear labeling, storage, and prescription practices to avoid medication errors.

A: Edetate calcium disodium is typically administered intravenously for the treatment of lead poisoning. [] Following chelation with lead, the Edetate calcium disodium-lead complex is primarily eliminated through urine. [, ] Its elimination half-life is relatively short, less than 60 minutes. []

A: Yes, clinical studies have demonstrated the efficacy of Edetate calcium disodium in treating lead poisoning. Research indicates that both oral DMSA and parenteral Edetate calcium disodium are effective in chelating lead and resolving symptoms associated with moderate and severe lead toxicity. []

ANone: The provided research doesn't provide information about specific resistance mechanisms or cross-resistance related to Edetate calcium disodium.

A: Edetate calcium disodium therapy can cause dose-related nephrotoxicity (kidney damage). [] Additionally, it can lead to the depletion of essential minerals like zinc and copper. [] While transient increases in hepatic transaminase activity have been observed, clinically significant liver toxicity is uncommon. [] Skin lesions, potentially linked to zinc deficiency, may occur but are unusual. []

ANone: The provided research doesn't discuss specific drug delivery and targeting strategies for Edetate calcium disodium beyond its intravenous administration for systemic chelation therapy.

A: The lead mobilization test, involving the administration of Edetate calcium disodium, is used to assess the amount of lead mobilized from body stores, primarily bones. [, ] This test helps determine if a patient would benefit from chelation therapy. A significant increase in urine lead excretion after Edetate calcium disodium administration indicates a higher lead burden and potential candidacy for chelation therapy. [, ]

A: Lead levels in biological samples are typically measured using highly sensitive techniques like graphite furnace atomic absorption spectrometry. [] This method can accurately quantify trace amounts of lead in various biological matrices.

ANone: Specific information about the environmental impact and degradation of Edetate calcium disodium is not extensively covered in the provided research.

A: While the research doesn't delve into detailed dissolution and solubility studies, it indicates that Edetate calcium disodium forms stable, aqueous solutions suitable for intravenous administration. []

ANone: Specific details regarding the validation of analytical methods for Edetate calcium disodium quantification are not provided in the research excerpts.

ANone: The research primarily focuses on the clinical application and efficacy of Edetate calcium disodium. Information about specific quality control and assurance measures during manufacturing and distribution is limited.

ANone: The research provided doesn't discuss the immunogenicity or potential immunological responses associated with Edetate calcium disodium.

ANone: Information on Edetate calcium disodium's interactions with drug transporters is limited in the provided research.

ANone: The research excerpts don't provide information regarding the compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Limited data on the biocompatibility and biodegradability of Edetate calcium disodium are available in the research provided.

A: DMSA (succimer) is a widely recognized alternative to Edetate calcium disodium in treating lead poisoning. [, , ] It offers the advantage of oral administration and is generally considered to have a more favorable side-effect profile compared to Edetate calcium disodium. [, , ] Another chelating agent, dimercaprol (BAL in oil), might be used in conjunction with Edetate calcium disodium in severe cases of lead poisoning, particularly those with blood lead levels exceeding 70 μg/dL. []

ANone: Specific strategies for recycling and waste management of Edetate calcium disodium are not addressed in the provided research.

A: The research highlights the importance of continued clinical trials and research to further elucidate patient-oriented outcomes of Edetate calcium disodium therapy, particularly its effect on cognitive function in lead-exposed children. [] This emphasizes the need for dedicated research infrastructure and resources to optimize treatment strategies and minimize potential long-term consequences of lead poisoning.

ANone: While the research doesn't provide a detailed historical overview, it acknowledges the significant role of Edetate calcium disodium in the management of lead poisoning. Its use, along with other chelating agents, has been instrumental in treating this preventable medical condition.

A: The research highlights the importance of a multidisciplinary approach in addressing lead poisoning. This includes involving healthcare providers, caregivers, and public health professionals to effectively manage cases, educate families, and implement preventive measures to reduce lead exposure. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)